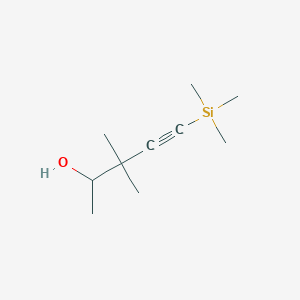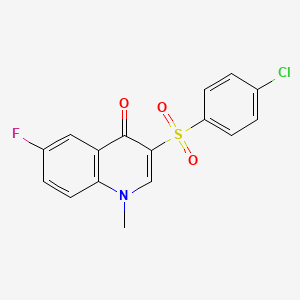![molecular formula C11H16N2O2S B2485583 1-[(3-Methylphenyl)sulfonyl]piperazine CAS No. 877964-50-6](/img/structure/B2485583.png)
1-[(3-Methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylphenyl)sulfonyl]piperazine is a biochemical used for proteomics research . It has a molecular weight of 240.32 and a molecular formula of C11H16N2O2S .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H16N2O2S . This indicates that it contains 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, the synthesis of similar piperazine derivatives often involves reactions such as cyclization, the Ugi reaction, and ring opening of aziridines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.32 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Therapeutic Applications Across Diverse Medical Fields
The derivative "1-[(3-Methylphenyl)sulfonyl]piperazine" falls within the broader category of piperazine compounds, renowned for their versatile application in medical research and drug development. Piperazine and its derivatives have been identified as central scaffolds in the design of a wide range of therapeutic agents, encompassing antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The structural flexibility of piperazine allows for modifications that significantly impact the pharmacokinetic and pharmacodynamic properties of resultant molecules, highlighting its potential as a building block for drug discovery across various diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial and Anti-TB Potential
Particularly, the piperazine core structure has demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) TB. This evidence supports the role of piperazine derivatives in addressing the critical need for new anti-mycobacterial agents, offering a promising avenue for developing safer, more selective, and cost-effective treatments for tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Contribution to Antidepressant Development
The presence of a piperazine substructure is a common feature among many marketed antidepressants. The utility of piperazine in this domain is partly attributed to its favorable pharmacokinetic profile for central nervous system (CNS) applications. Further investigation into piperazine-based compounds is suggested to enhance the design and development of novel antidepressants, leveraging the structural insights gained from structure-activity relationship (SAR) studies (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Environmental and Water Treatment Applications
Emerging research into piperazine-based nanofiltration (NF) membranes reveals their potential for significant improvements in water treatment technologies. These membranes, characterized by a crumpled polyamide layer, have demonstrated exceptional performance in water permeance, selectivity, and antifouling capabilities. This advancement opens new avenues for environmental applications, including water softening, purification, and wastewater treatment, underscoring the versatility of piperazine derivatives beyond pharmaceuticals (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).
Propiedades
IUPAC Name |
1-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-3-2-4-11(9-10)16(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFUYGHYMSRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)


![5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485512.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2485517.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)
![4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2485519.png)



